![molecular formula C12H15NO2S B2842961 tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate CAS No. 889451-78-9](/img/structure/B2842961.png)
tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate
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Overview
Description
“tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate” is a chemical compound with the molecular formula C12H15NO2S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate” can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate” include its molecular weight, which is 237.32 . Other properties such as melting point, boiling point, and density were not found in the sources I accessed .Scientific Research Applications
Synthesis of Biologically Active Natural Products
The compound can be used in the synthesis of biologically active natural products . For instance, it has been used in the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate , a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Therapeutic Applications
Thiophene and its substituted derivatives, including “tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate”, have been reported to possess a wide range of therapeutic properties . These include anti-inflammatory , anti-psychotic , anti-arrhythmic , anti-anxiety , anti-fungal , antioxidant , estrogen receptor modulating , anti-mitotic , anti-microbial , kinases inhibiting and anti-cancer activities .
Synthesis of Jaspine B
The compound can be used as an intermediate in the synthesis of the natural product jaspine B . Jaspine B is a compound isolated from various sponges and has shown cytotoxic activity against several human carcinoma cell lines .
Material Science Applications
Thiophene and its derivatives have diverse applications in material science . This is due to their versatile synthetic applicability and biological activity .
Synthesis of Indole Derivatives
The compound can be used in the synthesis of indole derivatives . Indole derivatives are significant as a scaffold in the synthesis of biologically active natural products .
Synthesis of Prenyl Indole Derivatives
The intermediate products involved in the synthesis of “tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate” are useful for the synthesis of natural prenyl indole derivatives .
Mechanism of Action
The mechanism of action of “tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate” is not specified in the sources I found. The mechanism of action of a compound typically refers to how it interacts with biological systems, which is often determined through biochemical and pharmacological studies .
properties
IUPAC Name |
tert-butyl N-(3-thiophen-2-ylprop-2-ynyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-12(2,3)15-11(14)13-8-4-6-10-7-5-9-16-10/h5,7,9H,8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMUGWYNEQYPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate |
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